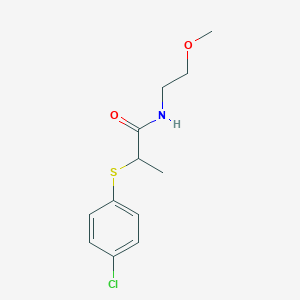

![molecular formula C13H15NOS B2873372 1-(Benzo[b]thiophen-3-ylmethyl)pyrrolidin-3-ol CAS No. 1341525-13-0](/img/structure/B2873372.png)

1-(Benzo[b]thiophen-3-ylmethyl)pyrrolidin-3-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

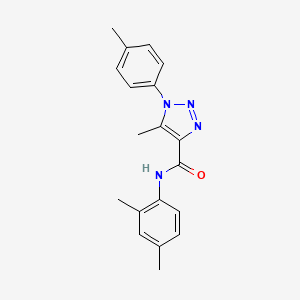

1-(Benzo[b]thiophen-3-ylmethyl)pyrrolidin-3-ol is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This compound also contains a benzo[b]thiophene moiety, which is a fused ring system that consists of a benzene ring and a thiophene ring .

Synthesis Analysis

The synthesis of compounds similar to 1-(Benzo[b]thiophen-3-ylmethyl)pyrrolidin-3-ol often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The synthesis of thiophene derivatives, which are part of the compound’s structure, can be achieved through various methods, including the Gewald reaction, the Paal-Knorr Thiophene Synthesis, and others .Molecular Structure Analysis

The molecular structure of 1-(Benzo[b]thiophen-3-ylmethyl)pyrrolidin-3-ol is characterized by a pyrrolidine ring and a benzo[b]thiophene moiety . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The benzo[b]thiophene moiety is a fused ring system that consists of a benzene ring and a thiophene ring .Applications De Recherche Scientifique

Inhibition of Human Monoamine Oxidase

1-(Benzo[b]thiophen-3-ylmethyl)pyrrolidin-3-ol: derivatives have been studied for their potential as inhibitors of human monoamine oxidase (hMAO), which is significant in the treatment of neurodegenerative diseases like Parkinson’s disease . These compounds have shown high selectivity for the MAO-B isoform and possess antioxidant and chelating potential. The inhibition of hMAO can modulate monoamine levels, impacting neurotransmitter concentrations and offering therapeutic avenues for CNS disorders .

Synthesis of Multisubstituted Benzothiophenes

The compound serves as a precursor in the one-step synthesis of multisubstituted benzothiophenes, which are valuable in pharmaceutical sciences and materials chemistry . This synthesis approach from alkynyl sulfides and aryne precursors allows for the creation of diverse benzothiophene derivatives, including those with complex substitution patterns that are otherwise challenging to produce .

Development of Novel Lead Compounds

Starting from the benzo[b]thiophen-3-ol nucleus, novel lead compounds for the treatment of neurodegenerative diseases can be developed. The structural requirements for MAO inhibition activity can be further refined through chemical modification of the aryl substituents, leading to improved therapeutic agents .

Molecular Docking Studies

Molecular docking studies of benzo[b]thiophen-3-ol derivatives underscore potential binding site interactions suitable for MAO inhibition activity. These studies suggest structural modifications to enhance the activity of this scaffold, which is crucial for the design of new drugs .

Antioxidant Activity Evaluation

The derivatives of 1-(Benzo[b]thiophen-3-ylmethyl)pyrrolidin-3-ol have been investigated for their antioxidant activity. This is measured by evaluating the 3,4-dihydroxyphenylacetic acid/dopamine (DOPAC/DA) ratio and lactate dehydrogenase (LDH) activity in rat cortex synaptosomes . Antioxidant properties are important for protecting neuronal cells from oxidative stress, a key factor in many neurodegenerative conditions.

Binding Affinity Studies

The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity has been studied. These studies are essential for understanding the interaction of these compounds with biological targets, such as serotonin receptors, which can lead to the development of new treatments for psychiatric disorders .

Propriétés

IUPAC Name |

1-(1-benzothiophen-3-ylmethyl)pyrrolidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NOS/c15-11-5-6-14(8-11)7-10-9-16-13-4-2-1-3-12(10)13/h1-4,9,11,15H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJZCBQZNEKUHDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)CC2=CSC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Benzo[b]thiophen-3-ylmethyl)pyrrolidin-3-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B2873292.png)

![5-(Trifluoromethyl)-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2873299.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-oxochromene-2-carboxamide](/img/structure/B2873301.png)

![2-(thiophen-2-yl)-1-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate](/img/structure/B2873302.png)

![N-[1-(2-fluorophenyl)ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2873303.png)

![3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzenesulfonamide](/img/structure/B2873309.png)

![N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2873312.png)